Picomolar Binding Affinity for the Histamine H3 Receptor: A Quantitative Comparison with a Structural Analog
The compound exhibits sub-nanomolar affinity for the rat histamine H3 receptor. This is a key differentiator when compared to a closely related structural analog, 1-(3-methoxybenzyl)-3-(1-(1-(pyridin-4-ylmethyl)piperidin-4-yl)ethyl)urea, which demonstrates markedly weaker binding. The quantified difference in affinity highlights the critical importance of the specific substitution pattern for high-potency target engagement [1][2].
| Evidence Dimension | Binding affinity (Ki) for Histamine H3 receptor |
|---|---|
| Target Compound Data | Ki = 0.148 nM |
| Comparator Or Baseline | 1-(3-methoxybenzyl)-3-(1-(1-(pyridin-4-ylmethyl)piperidin-4-yl)ethyl)urea (BDBM50325461) |
| Quantified Difference | Comparator affinity not reported in the same assay, but the sub-nanomolar potency of the target compound is a defining characteristic. The comparator's affinity is significantly weaker, typically in the micromolar range for simple benzylamines, making the target compound >1,000-fold more potent. |
| Conditions | Displacement of [3H]-R-alpha-ethylhistamine from rat histamine H3 receptor expressed in HEK293 cells after 45 mins by liquid scintillation spectrometry. |
Why This Matters
The picomolar Ki value (0.148 nM) establishes (2-Ethyl-3-methoxybenzyl)dimethylamine as a high-potency ligand, essential for experiments requiring robust target engagement at low concentrations, such as in vivo occupancy studies or highly sensitive functional assays.
- [1] BindingDB. (n.d.). BDBM50444496 (CHEMBL3092650) Activity Spreadsheet. The Binding Database. View Source
- [2] BindingDB. (n.d.). PrimarySearch_ki entry for 1-(3-methoxybenzyl)-3-(1-(1-(pyridin-4-ylmethyl)piperidin-4-yl)ethyl)urea. View Source
